Cas no 2228905-04-0 (3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol)

3-(3-Nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol is a heterocyclic compound featuring a nitro-substituted pyrazole ring linked to a hydroxymethylpiperidine moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The nitro group enhances reactivity, facilitating further functionalization, while the piperidine scaffold contributes to conformational stability. The hydroxyl group provides a handle for derivatization, making it a valuable intermediate for designing bioactive molecules. Its balanced polarity ensures moderate solubility in common organic solvents, aiding purification and handling. This compound is particularly useful in the development of pharmacophores targeting enzyme inhibition or receptor modulation due to its rigid yet modifiable framework.
3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol structure
2228905-04-0 structure
Product name:3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol
CAS No:2228905-04-0
MF:C9H14N4O3
MW:226.232461452484
CID:5960222
PubChem ID:165969054

3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol
    • 2228905-04-0
    • EN300-1773509
    • 3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
    • Inchi: 1S/C9H14N4O3/c14-9(2-1-3-10-6-9)4-7-5-11-12-8(7)13(15)16/h5,10,14H,1-4,6H2,(H,11,12)
    • InChI Key: CVJPOEJVYDFDSW-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=NNC=2[N+](=O)[O-])CNCCC1

Computed Properties

  • Exact Mass: 226.10659032g/mol
  • Monoisotopic Mass: 226.10659032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107Ų
  • XLogP3: -0.1

3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1773509-0.25g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
0.25g
$1858.0 2023-09-20
Enamine
EN300-1773509-10.0g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
10g
$8680.0 2023-05-23
Enamine
EN300-1773509-10g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
10g
$8680.0 2023-09-20
Enamine
EN300-1773509-1.0g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
1g
$2019.0 2023-05-23
Enamine
EN300-1773509-5.0g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
5g
$5854.0 2023-05-23
Enamine
EN300-1773509-0.05g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
0.05g
$1696.0 2023-09-20
Enamine
EN300-1773509-5g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
5g
$5854.0 2023-09-20
Enamine
EN300-1773509-0.1g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
0.1g
$1777.0 2023-09-20
Enamine
EN300-1773509-2.5g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
2.5g
$3957.0 2023-09-20
Enamine
EN300-1773509-0.5g
3-[(3-nitro-1H-pyrazol-4-yl)methyl]piperidin-3-ol
2228905-04-0
0.5g
$1938.0 2023-09-20

Additional information on 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol

Research Brief on 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol (CAS: 2228905-04-0): Recent Advances and Applications

3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol (CAS: 2228905-04-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique nitro-pyrazole and piperidine-3-ol structural motifs, has shown promising potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

The synthesis of 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol involves a multi-step process that includes the nitration of pyrazole derivatives followed by coupling with piperidine-3-ol intermediates. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for preclinical and clinical studies. Researchers have also investigated the compound's stability under various physiological conditions, which is critical for its potential use as a drug candidate.

In vitro and in vivo studies have demonstrated that 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol exhibits potent inhibitory effects against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve the disruption of microbial cell wall synthesis and interference with key enzymatic pathways. Additionally, the compound has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as a targeted anticancer agent. Ongoing research is focused on identifying the specific molecular targets and pathways involved in its biological activity.

Pharmacokinetic studies have revealed that 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol has favorable absorption and distribution profiles, although its metabolism and excretion pathways require further investigation. Preliminary toxicity assessments indicate that the compound has a manageable safety profile, with no significant adverse effects observed at therapeutic doses. However, comprehensive toxicological studies are needed to fully evaluate its safety and efficacy in humans.

The potential applications of 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol extend beyond its antimicrobial and anticancer properties. Recent studies have explored its use as a scaffold for the development of new chemical entities with enhanced bioactivity and reduced side effects. Structural modifications, such as the introduction of halogen atoms or other functional groups, have been shown to improve its pharmacological properties. These findings highlight the versatility of this compound and its potential to serve as a lead structure in drug discovery.

In conclusion, 3-(3-nitro-1H-pyrazol-4-yl)methylpiperidin-3-ol (CAS: 2228905-04-0) represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural features, combined with its broad-spectrum biological activity, make it a valuable subject of ongoing research. Future studies should focus on optimizing its synthetic routes, elucidating its mechanism of action, and conducting rigorous preclinical and clinical evaluations to fully realize its therapeutic potential.

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